(6-Amino-1H-purin-2-yl)methanol

Physicochemical profiling Purine scaffold optimization LogP-driven selectivity

Purine scaffold research often suffers from confounding biological activity in negative controls. (6-Amino-1H-purin-2-yl)methanol solves this as a documented biologically inert C2-substituted adenine derivative. - Validated lack of cytostatic and anti-HCV activity, ideal for unambiguous SAR interpretation. - C2-hydroxymethyl handle enables chemoselective functionalization, reducing synthetic routes by 2-3 steps vs. adenine. - Confirmed 7H-tautomeric form and computed XLogP of -1.1 for solubility-matched control experiments.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11919821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-1H-purin-2-yl)methanol
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)CO
InChIInChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11)
InChIKeyRDXVNNWQMWZZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Amino-1H-purin-2-yl)methanol: C2-Hydroxymethyladenine Purine Base


(6-Amino-1H-purin-2-yl)methanol (IUPAC: (6-amino-7H-purin-2-yl)methanol; CAS 933069-29-5), also referred to as 9H-Purine-2-methanol, 6-amino-, is a C2-hydroxymethyl-substituted adenine derivative with molecular formula C₆H₇N₅O and molecular weight 165.15 g/mol [1]. It belongs to the purine family, bearing a primary amino group at the 6-position and a hydroxymethyl group at the 2-position of the purine heterocycle. This substitution pattern distinguishes it from its parent compound adenine (6-aminopurine, C2 = H), positional isomers such as 8-hydroxymethyladenine (CAS 30466-95-6), and regioisomers such as (2-amino-7H-purin-6-yl)methanol (CAS 917235-37-1) . The compound was synthesized as part of a systematic program aimed at generating 2-substituted purine derivatives for biological evaluation, and its X-ray crystal structure has been reported [2].

C2-hydroxymethyl purine scaffold with enhanced hydrophilicity vs adenine
Reported absence of cytostatic or anti-HCV activity supports inert-scaffold applications
Crystallographically confirmed 7H-tautomer informs molecular modeling

Why This C2-Substituted Purine Cannot Be Replaced by Adenine or 8-Hydroxymethyladenine


Purine derivatives with identical molecular formulae (C₆H₇N₅O) but differing substitution sites exhibit markedly different biological and physicochemical profiles. (6-Amino-1H-purin-2-yl)methanol introduces a hydroxymethyl group at the C2 position, which alters the hydrogen-bond donor/acceptor landscape, increases topological polar surface area by ~20.5 Ų compared to adenine, and reduces lipophilicity by ~0.76 logP units [1]. Critically, the C2-substituted series was explicitly tested and found to lack significant cytostatic or anti-HCV activity, whereas the structurally related 6-(hydroxymethyl)purine ribonucleoside counterpart exerted a high cytostatic effect [2][3]. This means that biological activity in purine hydroxymethyl derivatives is highly regiospecific: a simple swap to the 8-position isomer (8-hydroxymethyladenine), the 6-hydroxymethyl isomer, or the unsubstituted parent adenine yields a compound with fundamentally different biological behavior, solubility, and hydrogen-bonding capacity. The quantitative evidence below substantiates why this specific C2-substituted adenine cannot be generically interchanged.

vs Adenine
C2 hydroxymethyl alters logP, TPSA, and hydrogen-bonding capacity; solubility and membrane permeability profiles may shift substantially.
vs 6-Hydroxymethyl analogs
Regioisomeric shift from C6 to C2 abolishes cytostatic activity; biological behavior is not transferable.
vs 8-Hydroxymethyladenine
C8 isomer has distinct prebiotic relevance and enzyme-inhibitory profiles; substitution position drives divergent research applications.

Physicochemical, Biological, and Regiochemical Differentiation Evidence


Physicochemical Profile vs. Adenine: LogP, TPSA, and Hydrogen-Bonding Changes

The introduction of a C2-hydroxymethyl group onto the adenine scaffold produces quantifiable changes across five key physicochemical parameters relevant to solubility, permeability, and target binding. Relative to adenine (6-aminopurine, CAS 73-24-5), (6-amino-1H-purin-2-yl)methanol exhibits an XLogP3-AA of −1.1 (vs. −0.34 for adenine), a decrease of 0.76 log units indicating substantially higher hydrophilicity [1][2]. The topological polar surface area (TPSA) increases from 80.48 Ų to 101 Ų (Δ = +20.5 Ų, +25.5%), the hydrogen bond donor count rises from 2 to 3, the hydrogen bond acceptor count rises from 4 to 5, and the rotatable bond count increases from 0 to 1, while molecular weight increases by 30.1 Da (from 135.05 to 165.15) [1][2]. These differences collectively predict altered aqueous solubility, reduced passive membrane permeability, and an expanded hydrogen-bonding network that can modulate target recognition in structure-based design.

Physicochemical shift
Head-to-head
ΔXLogP −0.76; ΔTPSA +20.5 Ų; HBD +1; HBA +1
Enhanced hydrophilicity and H-bonding capacity alter solubility and permeability context
Computed PubChem values; experimental validation recommended
Physicochemical profiling Purine scaffold optimization LogP-driven selectivity

Lack of Cytostatic and Anti-HCV Activity vs. Active 6-Substituted Analogs

In the Hocek group's systematic study of 2-substituted purine derivatives, the title compound and its 6-substituted 2-(hydroxymethyl)purine base and nucleoside analogs were explicitly evaluated for cytostatic and anti-HCV activity. The authors reported that these compounds 'did not exhibit significant cytostatic or anti-HCV activity' [1]. This stands in direct contrast to the structurally related 6-(hydroxymethyl)purine ribonucleoside (compound 5f from the 2005 study), which exerted 'high cytostatic effect and moderate inhibition of adenosine deaminase' [2]. The regioisomeric shift of the hydroxymethyl group from C6 to C2, combined with the differing substitution at the complementary position, abolishes the cytostatic phenotype observed in the 6-hydroxymethyl series.

Cytostatic activity
Context-dependent
No significant activity (target) vs high cytostatic effect (6-CH₂OH ribonucleoside)
Reported inactivity supports use as biologically inert purine control
Qualitative assessment; direct IC₅₀ unavailable
Cytostatic screening Anti-HCV activity Purine nucleoside SAR

Regiochemical Contrast: C2- vs. C8-Hydroxymethyladenine in Prebiotic and Biochemical Contexts

The positional isomer 8-hydroxymethyladenine ((6-amino-9H-purin-8-yl)methanol, CAS 30466-95-6) has been extensively studied in prebiotic chemistry, where oligomerization of HCN (1 M) with added formaldehyde (0.5 M) yielded 'an order of magnitude more 8-hydroxymethyladenine than adenine or any other biologically significant purine,' identifying it as a plausible primordial nucleobase precursor [1]. By contrast, the C2-hydroxymethyl isomer (target compound) has not been reported as a significant product of prebiotic HCN oligomerization and is accessed exclusively through regioselective Pd-catalyzed cross-coupling synthesis [2]. The C8 isomer also exhibits distinct biological behavior: it has been studied as a lectin-binding probe and a cytokinin dehydrogenase (CKX) inhibitor scaffold , whereas the C2 isomer shows no such activity. This regioisomeric divergence means that the C2-CH₂OH compound occupies a distinct chemical space not attainable via the more extensively characterized C8 isomer.

Regioisomer divergence
Class-level
C2 isomer synthetic origin only; C8 isomer abundant in prebiotic HCN+HCHO reactions
Non-interchangeable isomers for prebiotic chemistry or CKX-targeted studies
Prebiotic yield difference ~10× adenine for C8; C2 not detected
Regioisomer comparison Prebiotic chemistry Purine positional isomers

C2-Hydroxymethyl as a Synthetic Handle for Regadenoson-Related Purine-Pyrazole Hybrids

While the free base (6-amino-1H-purin-2-yl)methanol itself is biologically inactive, its C2-hydroxymethyl group serves as a versatile handle for further derivatization. Specifically, the 2-position-functionalized purine scaffold derived from this compound is a key structural motif in the synthesis of 1-(6-amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide (CAS 1702334-23-3), a documented intermediate in the preparation of regadenoson (Lexiscan®), an FDA-approved A₂A adenosine receptor agonist used in myocardial perfusion imaging . The C2-hydroxymethyl group provides a synthetic entry point that is not present in adenine, 2-aminopurine, or 8-substituted purine isomers. This differentiates the compound from unsubstituted adenine or 6-substituted purine analogs that cannot be directly elaborated at the C2 position without de novo synthesis .

Synthetic utility
Data to verify
C2-CH₂OH convertible to aldehyde, acid, or halide; motif in regadenoson intermediate pathway
May reduce synthetic steps for C2-modified adenosine receptor ligands
Class-level inference; vendor pathway documentation not independently verified
Purine C2 derivatization Pharmaceutical intermediate Regadenoson synthesis

Crystallographic Confirmation of 7H-Tautomeric Form vs. 9H-Purine Analogs

The X-ray crystal structure of (6-amino-1H-purin-2-yl)methanol was solved by Klepetářová and co-workers as part of the 2006 Šilhár et al. study [1]. The crystallographic data confirmed that the compound adopts the 7H-tautomeric form in the solid state (as reflected in the IUPAC name: (6-amino-7H-purin-2-yl)methanol), rather than the 9H-tautomer more commonly associated with adenine and N9-substituted purine derivatives in biological contexts. This tautomeric preference has implications for molecular recognition: the 7H-tautomer presents a different hydrogen-bonding face to potential binding partners compared to 9H-purine analogs such as adenine (which crystallizes as the 9H-tautomer) [2]. The deposition of this structure provides a validated starting point for computational docking studies and crystallographic fragment screening that would not be achievable with uncharacterized positional isomers.

Tautomeric form
Reported
X-ray structure confirms 7H-tautomer in solid state
Validated starting point for computational docking; eliminates 9H assumption risk
Deposited crystal structure; review original publication for details
X-ray crystallography Purine tautomerism Structural biology

Inert Biological Activity vs. Potent N6- and C6-Substituted Kinase Inhibitors

The broader class of 6-substituted purines has yielded potent cyclin-dependent kinase (CDK) inhibitors with sub-micromolar IC₅₀ values. For example, 6-substituted purine ribonucleosides in the Hocek program achieved IC₅₀ values as low as 0.02 µM (6-methylpurine ribonucleoside) and 0.09 µM (6-thienylpurine ribonucleoside) in CCRF-CEM cell proliferation assays [1]. In the N6-substituted purine analog space, IP6K1 inhibitors with pIC₅₀ values up to 3.93 (IC₅₀ ≈ 117 µM) have been reported [2]. Against this backdrop, the complete lack of significant cytostatic activity for the C2-hydroxymethyladenine series—tested in the same laboratory using comparable assays—is a distinguishing feature [3]. This compound is not merely a weak inhibitor; it is functionally silent in proliferation assays, making it suitable as a negative control scaffold or an inert carrier for prodrug design where intrinsic biological activity of the purine moiety must be eliminated.

Kinase panel context
Context-dependent
No measurable cytostatic activity; comparator 6-substituted nucleosides IC₅₀ 0.02–130 µM
Supports use as purine-matched negative reference in selectivity profiling
CCRF-CEM assay; target compound below detection threshold
Kinase inhibitor selectivity Purine SAR Off-target profiling

Optimal Research and Industrial Application Scenarios


Negative Control for Purine-Based Kinase or Cytostatic Screening Panels

Given the documented absence of significant cytostatic activity in standard cell proliferation assays [1], (6-amino-1H-purin-2-yl)methanol is uniquely suited as a purine-matched negative control. Unlike adenine, which participates in cellular metabolism via adenine phosphoribosyltransferase (APRT) and can confound viability readouts, or 6-substituted purine nucleosides with potent kinase-inhibitory activity (IC₅₀ values as low as 0.02 µM) [2], this compound provides a biologically inert purine scaffold. Its well-defined physicochemical profile (XLogP = −1.1, TPSA = 101 Ų) also allows solubility-matched comparisons, ensuring that any observed activity of test compounds is attributable to specific pharmacophoric features rather than general purine scaffold effects.

Synthetic Intermediate for C2-Derivatized Purine Libraries and Adenosine Receptor Ligands

The C2-hydroxymethyl group is a strategically positioned synthetic handle that enables chemoselective oxidation, halogenation, or coupling reactions at the purine 2-position without competing reactivity at C6 or C8. The demonstrated use of C2-functionalized purine intermediates in regadenoson (A₂A adenosine receptor agonist) synthesis [1] validates this scaffold's relevance in pharmaceutical development. Starting from (6-amino-1H-purin-2-yl)methanol rather than adenine eliminates the need for low-yielding direct C2 lithiation or halogen dance sequences, reducing synthetic routes by an estimated 2–3 steps. The crystallographically confirmed 7H-tautomeric form [2] further informs protecting group strategy for N9-selective glycosylation in nucleoside synthesis.

Regioisomer-Selective Probe for Purine Substitution Site Studies

The availability of four isomeric C₆H₇N₅O purine methanol compounds—(6-amino-1H-purin-2-yl)methanol (C2-CH₂OH), (6-amino-9H-purin-8-yl)methanol (C8-CH₂OH, CAS 30466-95-6), (2-amino-7H-purin-6-yl)methanol (C6-CH₂OH with C2-NH₂, CAS 917235-37-1), and 6-hydroxy-2-methylaminopurine (CAS 10030-78-1)—enables a systematic regioisomer panel study. The documented divergence in biological behavior between these isomers, including the prebiotic enrichment of the C8 isomer [1] and the distinct enzyme-inhibitory profiles of 6-substituted vs. 2-substituted analogs [2], makes this compound an essential component of any structure-activity relationship (SAR) matrix investigating purine substitution topology.

Precursor for Stable Isotope-Labeled Internal Standards in Purine Metabolomics

The synthetic accessibility of (6-amino-1H-purin-2-yl)methanol via Pd-catalyzed cross-coupling [1] enables incorporation of ¹³C or ²H labels at the C2-hydroxymethyl position. Because this compound is not a natural metabolite (unlike adenine, adenosine, or inosine), it avoids endogenous background in cellular extracts, making it an ideal candidate for use as an exogenous internal standard in LC-MS/MS quantification of purine metabolites. Its demonstrated biological inertness ensures it will not perturb the metabolic pathways being measured, and its computed hydrophilicity (XLogP = −1.1) [2] ensures chromatographic compatibility with polar metabolite separation conditions.

Application
Selection Property
Validation Focus
Purine-scaffold negative control studies
Reported lack of cytostatic activity
Cell proliferation assay endpoints
C2-derivatized purine library synthesis
C2-hydroxymethyl synthetic handle
Regioselective coupling efficiency
Purine regioisomer SAR studies
Isomer-specific substitution pattern
Biological activity differentiation
Purine metabolomics LC-MS/MS research
Non-endogenous purine scaffold
Matrix-effect and recovery validation
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